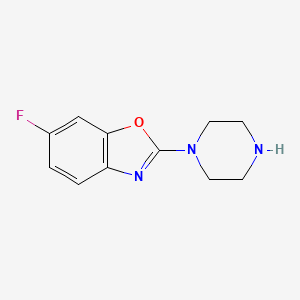

6-Fluoro-2-piperazin-1-yl-benzooxazole

Beschreibung

BenchChem offers high-quality 6-Fluoro-2-piperazin-1-yl-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-piperazin-1-yl-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12FN3O |

|---|---|

Molekulargewicht |

221.23 g/mol |

IUPAC-Name |

6-fluoro-2-piperazin-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C11H12FN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |

InChI-Schlüssel |

FUQXOMSDIXODKT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Physicochemical and Pharmacological Profiling of 6-Fluoro-2-piperazin-1-yl-benzooxazole

Executive Summary

In modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing high-affinity, metabolically stable therapeutics. 6-Fluoro-2-piperazin-1-yl-benzooxazole (CAS: 1246609-07-3) represents a highly versatile building block that integrates three critical pharmacophores: a benzoxazole core, a piperazine linker, and a fluorine atom[1]. This specific structural triad is frequently utilized in the design of central nervous system (CNS) agents, antimicrobials, and targeted oncology drugs.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic utility in drug discovery, and a self-validating synthetic protocol designed for high-yield integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 6-fluoro-2-piperazin-1-yl-benzooxazole is purposefully designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

-

Benzoxazole Core: Acts as a rigid, planar bioisostere for indoles and benzimidazoles. Its electron-deficient nature makes it highly stable against oxidative metabolism while providing key hydrogen bond acceptor sites[2].

-

Piperazine Moiety: A ubiquitous structural motif in FDA-approved drugs. It serves as a semi-rigid vector that dictates the spatial orientation of appended functional groups. Furthermore, its basic secondary amine enhances aqueous solubility and modulates the overall pKa of the parent molecule[3].

-

Fluorine Substitution (C6-Position): The installation of a highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, thereby increasing metabolic half-life. Second, due to its low polarizability, the C-F bond enhances the lipophilicity and membrane permeability of the scaffold without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å)[4][5].

Quantitative Data Summary

The foundational quantitative metrics of the compound are summarized in Table 1, providing baseline data for computational modeling and formulation studies.

Table 1: Physicochemical Properties of 6-Fluoro-2-piperazin-1-yl-benzooxazole

| Property | Value / Description |

| Chemical Name | 6-Fluoro-2-(piperazin-1-yl)benzo[d]oxazole |

| CAS Registry Number | 1246609-07-3 |

| Molecular Formula | C₁₁H₁₂FN₃O |

| Molecular Weight | 221.23 g/mol |

| SMILES String | FC1=CC=C2N=C(N3CCNCC3)OC2=C1 |

| Hydrogen Bond Donors | 1 (Piperazine -NH) |

| Hydrogen Bond Acceptors | 4 (N, O, F atoms) |

| Rotatable Bonds | 1 (C-N bond linking rings) |

Mechanistic Pathways & Target Engagement

Compounds bearing the 2-piperazinyl-benzoxazole scaffold are frequently investigated as ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) receptors. The basic nitrogen of the piperazine ring typically forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain (e.g., Asp3.32 in aminergic GPCRs), while the fluorinated benzoxazole engages in π-π stacking and hydrophobic interactions within the binding pocket[4].

The diagram below maps the generalized signal transduction pathway modulated when this scaffold acts as a GPCR antagonist.

Fig 1: Proposed GPCR signal transduction modulation by 6-Fluoro-2-piperazin-1-yl-benzooxazole.

Synthetic Methodology: Step-by-Step Protocol

To utilize this compound as an intermediate, it is typically synthesized via a Nucleophilic Aromatic Substitution (SₙAr) reaction. The protocol below details the synthesis of the scaffold, explicitly outlining the causality behind each experimental condition to ensure reproducibility and high yield.

Objective: Synthesis of 6-Fluoro-2-piperazin-1-yl-benzooxazole via SₙAr.

-

Step 1: Electrophile Preparation. Dissolve 2-chloro-6-fluorobenzo[d]oxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: The C2 position of the benzoxazole is highly electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms. DMF, a polar aprotic solvent, is chosen because it stabilizes the Meisenheimer complex transition state, significantly accelerating the SₙAr reaction.

-

-

Step 2: Nucleophile Addition. Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Causality: Using mono-protected Boc-piperazine is critical to prevent the formation of symmetric bis-benzoxazole piperazine dimers. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the piperazine nucleophile.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 80 °C for 4–6 hours under an inert argon atmosphere. Monitor reaction progression via TLC or LC-MS.

-

Step 4: Workup & Isolation. Quench the reaction with ice water, extract with ethyl acetate (EtOAc), and wash the organic layer extensively with brine.

-

Causality: Multiple brine washes are required to partition the high-boiling DMF into the aqueous phase, preventing solvent carryover during purification. Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Step 5: Boc-Deprotection. Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

-

Causality: TFA provides the precise acidic threshold required to selectively cleave the tert-butyl carbamate without causing ring-opening degradation of the sensitive benzoxazole core.

-

-

Step 6: Final Purification. Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous NaHCO₃, extract with DCM, and purify via flash column chromatography (DCM:MeOH 9:1 with 1% NH₄OH) to yield the pure title compound.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be validated through orthogonal analytical techniques. The successful execution of the protocol is self-validated by observing the following specific spectroscopic shifts:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Validation Check: The intermediate must show an [M+H]⁺ peak at m/z 322.2. Following Step 5 (Deprotection), a successful reaction is confirmed by a mass shift of -100 Da, yielding a dominant [M+H]⁺ peak at m/z 222.2 for the final product[1].

-

-

¹H-NMR (Proton Nuclear Magnetic Resonance):

-

Validation Check: The disappearance of the intense singlet at ~1.45 ppm (integrating for 9H, corresponding to the tert-butyl group) explicitly confirms complete deprotection. The presence of the intact benzoxazole core is validated by the preservation of the aromatic multiplet signals between 7.00–7.50 ppm.

-

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Ali, A., et al. (2025). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. Retrieved from[Link]

-

Neelima, G., et al. (2023). A Review on the Current Developments of Benzoxazole in Drug Discovery. Asian Journal of Pharmaceutical and Health Sciences. Retrieved from [Link]

Sources

Foreword: The Strategic Imperative of Fluorine in Benzoxazole Scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzoxazoles

The benzoxazole nucleus, an elegant fusion of a benzene and an oxazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to be structural isosteres of natural nucleic bases, allowing them to readily interact with biological macromolecules.[3][4][5] This inherent bio-compatibility has led to the development of benzoxazole-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3][6][7][8][9][10]

The strategic incorporation of fluorine atoms into this versatile scaffold has emerged as a powerful tool for optimizing drug-like properties. Fluorine, being the most electronegative element with a van der Waals radius similar to hydrogen, can profoundly modulate a molecule's physicochemical characteristics without significantly increasing its size.[1][11][12] This guide, intended for researchers and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of fluorinated benzoxazoles, synthesizing field-proven insights with established scientific principles to illuminate the path toward designing next-generation therapeutics.

The Fluorine Factor: A Game-Changer in Medicinal Chemistry

The decision to introduce fluorine into a drug candidate is a deliberate one, aimed at enhancing its overall pharmacological profile. The unique properties of the fluorine atom can influence several key parameters:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][12] This can increase the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[12] This is a critical factor for oral absorption and for agents targeting the central nervous system (CNS).

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can lead to more favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity and potency.[13][14]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1][11] This can be strategically used to optimize the ionization state of a drug at physiological pH, impacting its solubility and target engagement.

This guide will explore how these fundamental principles manifest in the specific context of the benzoxazole scaffold.

General Workflow for SAR Investigation of Fluorinated Benzoxazoles

The exploration of SAR for any chemical series is a systematic, iterative process. For fluorinated benzoxazoles, the workflow integrates chemical synthesis with rigorous biological evaluation to build a comprehensive understanding of how structural modifications translate to functional activity.

Caption: General workflow for a structure-activity relationship (SAR) study.

Core SAR Insights: The Impact of Fluorine on the Benzoxazole Ring

The position of the fluorine atom on the fused benzene ring of the benzoxazole core is a critical determinant of biological activity. The most commonly explored positions are C5, C6, and C7.

Anticancer Activity

Fluorination of the benzoxazole core has consistently been shown to enhance anticancer potency.

-

5-Fluoro Substitution: A fluorine atom at the C5 position often imparts significant and broad-spectrum anticancer activity. For instance, a 5-fluorobenzoxazole derivative exhibited potent activity against multiple human cancer cell lines, including HEPG-2 (liver), HeLa (cervical), WiDr (colon), and MCF-7 (breast).[1] In another study, a 5-fluorobenzoxazole compound showed high potency against both estrogen receptor-positive (MCF-7) and negative (MDA-MB-468) breast cancer cell lines.[15][16]

-

6-Fluoro Substitution: The C6 position has also proven to be a favorable site for fluorination. 6-Fluorobenzoxazole derivatives bearing 3,4-dimethoxy and 3,4,5-trimethoxy substituents on a C2-phenyl ring were found to be exceptionally potent against the MDA-MB-468 breast cancer cell line, with GI50 values in the nanomolar range (17 nM and 37 nM, respectively).[16]

-

7-Fluoro Substitution: While less common, the C7 position can also be strategic. A 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazole was identified as a potent VLA-4 inhibitor, a target relevant in inflammation and cancer.[1][12]

The general principle is that the electron-withdrawing nature of fluorine at these positions enhances the molecule's ability to interact with biological targets, potentially through mechanisms like tubulin polymerization inhibition or kinase inhibition.[1]

Caption: Key SAR principles for fluorinated benzoxazoles.

Antimicrobial Activity

Fluorination is a well-established strategy in the development of antimicrobial agents, most famously in the fluoroquinolone class of antibiotics.[1][2] This principle extends to benzoxazoles. The introduction of fluorine can enhance antibacterial activity against both Gram-positive and Gram-negative strains.[1] The electron-withdrawing effect of fluorine is believed to be a key contributor to improved cytotoxicity against microbial cells.[1] For example, benzoxazole derivatives are known to target bacterial DNA topoisomerases, and fluorination can enhance this interaction.[13]

Substituent SAR: The Impact of Fluorine on Appended Moieties

Beyond the core, fluorinating the various substituents attached to the benzoxazole ring, typically at the C2 position, provides another layer of control for tuning activity.

A study on benzoxazole derivatives targeting VEGFR-2 and c-Met kinases provided clear SAR insights for substituents on a C2-piperidinyl-phenyl moiety.[17]

-

Unsubstituted Phenyl (11a): Showed moderate activity (IC50 = 0.280 µM for VEGFR-2, 0.082 µM for c-Met).

-

Para-Fluoro Phenyl (11b): The addition of a single fluorine atom at the para position significantly increased inhibitory activity against both kinases (IC50 = 0.057 µM for VEGFR-2, 0.181 µM for c-Met).[17] This highlights the favorable interaction of the fluorine atom within the kinase binding pocket.

-

Para-Chloro Phenyl (11c): Replacing the fluorine with a bulkier chlorine atom led to a dramatic decrease in activity (IC50 = 0.625 µM for VEGFR-2, 0.898 µM for c-Met).[17] This suggests that steric hindrance at this position is detrimental to binding.

These results underscore a crucial principle: the small size of fluorine allows it to confer electronic benefits without imposing a steric penalty, a distinct advantage over other halogens.[13][14]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected fluorinated benzoxazole derivatives against various human cancer cell lines.

| Compound ID | Structure (Key Features) | Cancer Cell Line | Activity (IC50/GI50 µM) | Reference |

| 11b | C2-(Piperidinyl-p-fluorophenyl) | MCF-7 (Breast) | 4.30 | [17] |

| A549 (Lung) | 6.68 | [17] | ||

| PC-3 (Prostate) | 7.06 | [17] | ||

| 59a | 5-Fluoro-2-aryl benzothiazole* | MCF-7 (Breast) | <10 | [15][16] |

| HCT-116 (Colon) | <10 | [15][16] | ||

| 62a | 5-Fluoro-2-aryl benzoxazole | MCF-7 (Breast) | 0.36 | [15] |

| MDA-468 (Breast) | 0.27 | [15] | ||

| 63d | 6-Fluoro-2-(3,4-dimethoxyphenyl) | MDA-468 (Breast) | 0.017 | [16] |

| 63h | 6-Fluoro-2-(3,4,5-trimethoxyphenyl) | MDA-468 (Breast) | 0.037 | [16] |

| Compound 41 | 5-Fluoro-2-[(arylidene)cyanomethyl] | HeLa (Cervical) | Significant Activity | [1] |

*Note: Benzothiazole data is included for structural comparison, highlighting a similar SAR trend for the 5-fluoro position across benzazoles.

Synthetic Strategies: Accessing the Fluorinated Core

The synthesis of fluorinated benzoxazoles typically involves the cyclization of an appropriately substituted o-aminophenol precursor. A highly efficient and common method is the one-pot reductive cyclization.[6] This approach simplifies the synthetic procedure and often provides good to excellent yields.

Caption: A generalized synthetic pathway for fluorinated benzoxazoles.

A key starting material is often a fluorinated phenol, which undergoes regioselective nitration to introduce a nitro group ortho to the hydroxyl group.[6] Subsequent steps, such as nucleophilic substitution to add other functionalities (like a piperazine moiety), are performed before the final reductive cyclization step.[6]

Experimental Protocols: A Practical Guide

To ensure reproducibility and reliability, standardized protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of fluorinated benzoxazoles.

Protocol: One-Pot Reductive Cyclization Synthesis

This protocol is adapted from methodologies used for synthesizing 5-fluoro-6-(piperazin-1-yl)benzoxazoles.[6]

Objective: To synthesize a C2-methyl-substituted fluorinated benzoxazole from its 2-amino-nitrophenol precursor.

Materials:

-

Substituted 2-amino-1-nitrophenol precursor

-

Indium powder (In)

-

Glacial Acetic Acid (AcOH)

-

Trimethyl orthoacetate

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-1-nitrophenol precursor (1.0 eq) in glacial acetic acid.

-

Reduction: Add indium powder (2.0-3.0 eq) to the solution. Heat the mixture to reflux and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step reduces the nitro group to an amine, forming the o-aminophenol in situ.

-

Cyclization: To the same reaction mixture, add trimethyl orthoacetate (1.5-2.0 eq). Continue to reflux for an additional 2-4 hours. The in situ-generated diamine will condense with the orthoester to form the benzoxazole ring.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure fluorinated benzoxazole derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[15]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a fluorinated benzoxazole derivative against a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated benzoxazole test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated benzoxazoles is a rich and dynamic field. The evidence overwhelmingly demonstrates that the strategic incorporation of fluorine is a highly effective method for enhancing the therapeutic potential of the benzoxazole scaffold.

Key Takeaways:

-

Fluorination of the benzoxazole core, particularly at the C5 and C6 positions, is a reliable strategy for boosting anticancer activity.[1][15][16]

-

The position of the fluorine atom dictates the degree and specificity of the biological response.

-

Fluorinating substituents at the C2 position can fine-tune target engagement, where fluorine's small size provides a distinct advantage over other halogens.[17]

-

The electron-withdrawing properties of fluorine are fundamental to its ability to modulate metabolic stability, target binding, and antimicrobial efficacy.[1][12][13]

Future research should focus on exploring less common fluorination patterns and the effects of polyfluorination. Combining empirical SAR data with computational modeling will be crucial for the rational design of next-generation fluorinated benzoxazoles with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their journey from the laboratory to the clinic.

References

-

Al-Blewi, F. F., Al-Harthy, T., Al-Warhi, T., Arshad, F., Ali, R., Al-Dies, A. M., ... & Abdel-Jalil, R. J. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(18), 4235. [Link]

-

Pawar, S. S., & Shankar, R. (2018). Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. International Journal of Research in Advent Technology, 6(1). [Link]

-

Iannelli, P., Marrocco, B., D'Abrosca, G., Baglivo, I., Brizzi, A., Bertamino, A., ... & Di Sarno, V. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Kim, B. S., & Kim, S. Y. (2009). Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation. Macromolecular Research, 17(10), 747-752. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

Iannelli, P., Marrocco, B., & D'Abrosca, G. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Request PDF. [Link]

-

Lee, J. H., Lee, S. H., Kim, J. H., & Yoon, D. K. (2014). Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit. Liquid Crystals, 41(5), 657-664. [Link]

-

Chen, Y., Yuan, J., Liu, Y., Zhang, X., & Duan, Y. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3025. [Link]

-

El-Sayed, M. A. A., & Al-Ghorbani, M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

-

Sharma, D., & Narasimhan, B. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research, 12(8), 4065-4076. [Link]

-

Ankita, K., & Singh, R. K. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

-

Kamal, A., & Nimbolkar, D. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

-

Shestov, V. I., Novikov, I. V., Asachenko, A. F., Peregudov, A. S., Khrustalev, V. N., & Nenajdenko, V. G. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Harthy, T., & Abdel-Jalil, R. J. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(23), 5678. [Link]

-

Various Authors. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

-

Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2025). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

-

Shestov, V. I., Novikov, I. V., Asachenko, A. F., Peregudov, A. S., Khrustalev, V. N., & Nenajdenko, V. G. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Review. Sultan Qaboos University. [Link]

-

El-Sayed, M. A. A., & Al-Ghorbani, M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Al-Warhi, T., & Abdel-Jalil, R. J. (2026). Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. ResearchGate. [Link]

-

Gaponova, I., Zobov, V., & Mironov, V. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2603. [Link]

-

Sharma, G., & Singh, M. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Pharmaceuticals, 13(4), 74. [Link]

-

Lokwani, P., & Sharma, R. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Shestov, V. I., Novikov, I. V., Asachenko, A. F., Peregudov, A. S., Khrustalev, V. N., & Nenajdenko, V. G. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]

-

Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

-

Giyasov, K., Turaeva, G. S., & Turaeva, H. T. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 185, 01007. [Link]

-

Various Authors. (n.d.). Structures of some biological active benzoxazole derivatives. ResearchGate. [Link]

-

Kumar, A., Singh, P., & Kumar, S. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4215. [Link]

-

Ono, M., Watanabe, H., & Nakayama, M. (2012). Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 55(21), 9384-9394. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link]

-

Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. IntechOpen. [Link]

-

Shao, N., Aslanian, R., West, R. E., Jr, Williams, S. M., Wu, R. L., Hwa, J., ... & Palani, A. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078. [Link]

-

Belluti, F., Rampa, A., & Bisi, A. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 79, 299-305. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. wjpsonline.com [wjpsonline.com]

- 5. jocpr.com [jocpr.com]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 16. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 6-Fluoro-2-piperazin-1-yl-benzooxazole in Modern Drug Synthesis

Introduction: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole ring system is considered a "privileged scaffold." Its rigid, planar structure and favorable electronic properties make it a cornerstone in the design of a multitude of biologically active agents.[1][2] When fused with the versatile piperazine moiety—a common pharmacophore in centrally active agents—the resulting structure becomes a powerful building block for drug discovery.[3] The introduction of a fluorine atom at the 6-position further enhances metabolic stability and binding affinity through favorable electronic interactions.

This guide provides a detailed exploration of 6-Fluoro-2-piperazin-1-yl-benzooxazole , an intermediate of significant interest. We will delve into its synthesis, purification, and characterization, and demonstrate its application as a pivotal component in the construction of complex drug molecules, particularly within the realm of antipsychotics and other CNS-targeted therapies.[2][4] The protocols herein are designed not merely as a sequence of steps, but as a framework of validated, logical operations grounded in established chemical principles.

Physicochemical & Spectroscopic Data

A thorough understanding of the intermediate's physical and chemical properties is fundamental for its effective use and handling.

| Property | Value | Source |

| CAS Number | 1246609-07-3 | [5] |

| Molecular Formula | C₁₁H₁₂FN₃O | [5] |

| Molecular Weight | 221.23 g/mol | [5] |

| Appearance | Typically an off-white to light yellow solid | Inferred from similar compounds |

| Purity (Typical) | ≥98% (HPLC) | [6] |

| Storage | Store in a cool, dry, well-ventilated place, away from incompatible materials. | [7] |

Note: Physical properties such as melting point may vary based on purity and crystalline form.

Synthesis and Purification Workflow

The following workflow outlines the synthesis and purification of high-purity 6-Fluoro-2-piperazin-1-yl-benzooxazole. The causality behind each major phase is critical for reproducibility and success.

Caption: Synthesis and Purification Workflow for the Target Intermediate.

Detailed Synthesis Protocol: Cyclocondensation

This protocol describes a plausible and robust method for the synthesis of the title compound.

Objective: To synthesize 6-Fluoro-2-piperazin-1-yl-benzooxazole via cyclocondensation.

Materials:

-

2-Amino-5-fluorophenol

-

Piperazine-1-carbonyl chloride hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: To a clean, dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-5-fluorophenol (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the reactive acyl chloride intermediate. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

-

-

Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Causality: TEA acts as a base to neutralize the HCl byproduct generated during the reaction and the HCl salt of the piperazine reagent, driving the reaction to completion.

-

-

Reagent Addition: Slowly add Piperazine-1-carbonyl chloride hydrochloride (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Causality: Portion-wise addition helps to control the reaction rate and temperature, preventing the formation of side products.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Thermal energy is required to overcome the activation energy for the intramolecular cyclization step, which forms the benzoxazole ring.

-

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The product is significantly more soluble in the organic phase (EtOAc) than in the aqueous phase, allowing for efficient extraction.

-

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Causality: The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Detailed Purification Protocol: Recrystallization

Objective: To purify the crude product to ≥98% purity.

Materials:

-

Crude 6-Fluoro-2-piperazin-1-yl-benzooxazole

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently until the solid completely dissolves.

-

Causality: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold. Using a minimal volume is key to maximizing yield.

-

-

Crystallization Induction: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the turbidity.

-

Causality: Water acts as an anti-solvent, reducing the solubility of the product and inducing crystallization upon cooling. The goal is to create a supersaturated solution.

-

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

-

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water solution.

-

Causality: A cold solvent is used for washing to minimize the redissolution of the purified product.

-

-

Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Quality Control & Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

| Analysis Method | Parameter | Expected Result |

| RP-HPLC [8] | Purity Assay (UV at 280 nm) | ≥98% Area |

| ¹H NMR | Chemical Shifts (δ, ppm) | Peaks corresponding to aromatic protons (6.8-7.5 ppm), piperazine protons (3.0-3.4 ppm), and an exchangeable NH proton. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for benzoxazole carbons (including C=N at ~163 ppm) and piperazine methylene carbons (~45-50 ppm).[1] |

| Mass Spec (ESI+) | m/z | [M+H]⁺ peak at approximately 222.10. |

Application Protocol: N-Alkylation for Antipsychotic Scaffolds

This intermediate is a key precursor for various drug candidates, often through functionalization of the secondary amine on the piperazine ring.[6] The following protocol exemplifies a typical N-alkylation reaction to build a more complex molecule, analogous to structures found in multi-target antipsychotics.[2][4]

Caption: Logical Workflow from Intermediate to Final API Candidate.

Objective: To perform an N-alkylation on the piperazine moiety to synthesize a final target molecule.

Materials:

-

6-Fluoro-2-piperazin-1-yl-benzooxazole (1.0 eq)

-

A suitable alkylating agent (e.g., a halo-functionalized side chain) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Setup: To a dry, nitrogen-purged flask, add the 6-Fluoro-2-piperazin-1-yl-benzooxazole intermediate and anhydrous potassium carbonate.

-

Solvent: Add anhydrous DMF and stir the suspension.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. K₂CO₃ is a mild base suitable for deprotonating the secondary amine without causing side reactions.

-

-

Alkylation: Add the alkylating agent to the mixture.

-

Reaction: Heat the reaction mixture to 70-80°C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into a beaker containing cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude material using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final, highly pure target molecule.

Safety & Handling

As with all laboratory chemicals, proper safety precautions must be observed. While specific toxicity data for this intermediate is limited, related compounds like 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride are classified as toxic if swallowed and can cause serious eye irritation.[7][9][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[7]

-

First Aid:

References

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics . PubMed, Nov 15, 2015. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles . MDPI, Sep 27, 2016. Available at: [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study . PubMed, Dec 15, 2009. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles . PMC, Sep 27, 2016. Available at: [Link]

-

Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies . PubMed, Apr 1, 2005. Available at: [Link]

-

R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 . PubChem. Available at: [Link]

-

Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands . PMC, Mar 2021. Available at: [Link]

-

Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives . Journal of Basic and Applied Research in Biomedicine, 2022. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics . ResearchGate, Aug 9, 2025. Available at: [Link]

-

Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine . DOI, Dec 15, 2005. Available at: [Link]

-

A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences, 2022. Available at: [Link]

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles . IntechOpen, May 29, 2024. Available at: [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones . Der Pharma Chemica, 2013. Available at: [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners . Journal of Applied Pharmaceutical Science, Apr 4, 2023. Available at: [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones . ResearchGate, Mar 20, 2025. Available at: [Link]

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1246609-07-3|6-Fluoro-2-piperazin-1-yl-benzooxazole|BLD Pharm [bldpharm.com]

- 6. ossila.com [ossila.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. tcichemicals.com [tcichemicals.com]

Application Note & Protocols: Investigating the Anti-Cancer Potential of 6-Fluoro-2-piperazin-1-yl-benzooxazole

An in-depth technical guide on the experimental use of 6-Fluoro-2-piperazin-1-yl-benzooxazole in cancer research is presented below.

I. Introduction: Rationale for Investigation

The benzooxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable anti-cancer properties. Derivatives of benzooxazole have been reported to exert their effects through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling kinases. The incorporation of a piperazine moiety can enhance aqueous solubility and bioavailability, and often provides a key interaction point with biological targets. Furthermore, the strategic placement of a fluorine atom can improve metabolic stability and cell permeability, augmenting the drug-like properties of the molecule.

Given these structural features, 6-Fluoro-2-piperazin-1-yl-benzooxazole is a compound of significant interest for oncological investigation. While specific data on this molecule is sparse, its chemical architecture suggests a plausible role as a modulator of cancer cell signaling. This guide provides a comprehensive framework for the systematic evaluation of its anti-cancer potential, from initial in vitro screening to preliminary in vivo efficacy assessment. The protocols herein are designed to be self-validating and are grounded in established methodologies.

II. Proposed Mechanism of Action and Investigational Workflow

Based on the prevalence of benzooxazole and piperazine cores in kinase inhibitors, a logical starting hypothesis is that 6-Fluoro-2-piperazin-1-yl-benzooxazole functions as an inhibitor of a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in a wide range of human cancers and is a validated target for therapeutic intervention.

The proposed workflow is designed to first screen for general anti-proliferative and cytotoxic effects, then to elucidate the specific mechanism of cell death, and finally to validate the proposed target pathway.

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 6-Fluoro-2-piperazin-1-yl-benzooxazole.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-Akt Ser473, Total Akt, p-mTOR Ser2448, Total mTOR, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

V. Concluding Remarks

This document provides a foundational guide for the preclinical evaluation of 6-Fluoro-2-piperazin-1-yl-benzooxazole as a potential anti-cancer agent. The proposed workflow, centered on a plausible mechanism of action, allows for a logical and systematic investigation. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure data integrity and reproducibility. The insights gained from these studies will be critical in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

VI. References

-

Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis. Source: Bio-Rad Laboratories. URL: [Link]

Application of 6-Fluoro-2-piperazin-1-yl-benzooxazole in antimicrobial studies

An in-depth analysis of the antimicrobial potential of novel chemical entities is a cornerstone of modern drug discovery, particularly in an era of rising antimicrobial resistance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-2-piperazin-1-yl-benzooxazole in antimicrobial studies. As a member of the benzoxazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities, this specific molecule warrants rigorous investigation.[1][2][3] The incorporation of a fluorine atom and a piperazine moiety are strategic modifications intended to enhance bioavailability and antimicrobial potency.[4][5]

This guide eschews a rigid template in favor of a logical, research-driven workflow. It begins with foundational in vitro susceptibility testing, progresses to preliminary mechanism of action (MoA) investigations, and concludes with essential cytotoxicity assessments to evaluate the compound's therapeutic potential. Each protocol is designed to be self-validating, with integrated quality control steps, and is grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Compound Profile: 6-Fluoro-2-piperazin-1-yl-benzooxazole

-

Scaffold: Benzoxazole

-

Key Functional Groups:

-

Fluorine (at position 6): Often enhances metabolic stability and binding affinity.

-

Piperazine (at position 2): A common pharmacophore that can improve solubility and cell permeability.[5]

-

-

Hypothesized Activity: The benzoxazole core is an isostere of natural nucleotides, suggesting potential interaction with biological macromolecules.[3][6] The overall structure suggests potential antibacterial and antifungal activities.[7][8]

Section 1: Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial agent is to determine its efficacy against a panel of clinically relevant microorganisms. The primary metric for this is the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitatively measuring in vitro antimicrobial activity, defining the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][10]

Causality and Rationale: The broth microdilution method is preferred for its quantitative results, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously.[10] The use of a 0.5 McFarland standard ensures a consistent and standardized bacterial inoculum, which is critical for the comparability of results.[11][12]

Materials and Reagents:

-

6-Fluoro-2-piperazin-1-yl-benzooxazole (Test Compound)

-

Dimethyl Sulfoxide (DMSO, sterile)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Reference antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative, Fluconazole for fungi)

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer/Turbidimeter

Step-by-Step Methodology:

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in the appropriate broth to minimize solvent concentration (ideally ≤1% v/v in the final test wells).

-

Preparation of Microbial Inoculum:

-

Aseptically select 3-5 colonies from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[11]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]

-

-

Plate Preparation and Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last dilution well. This creates a concentration gradient.

-

-

Inoculation and Controls:

-

Inoculate each well (except the sterility control) with 100 µL of the final diluted microbial suspension.

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

-

Reference Antibiotic Control: A separate row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for yeasts.[13]

-

Reading Results: The MIC is the lowest concentration of 6-Fluoro-2-piperazin-1-yl-benzooxazole that completely inhibits visible growth (i.e., the first clear well).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Following MIC determination, the MBC test is performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Step-by-Step Methodology:

-

Subculturing: From the clear wells of the completed MIC plate (at the MIC, 2x MIC, and 4x MIC), take a 10-20 µL aliquot.

-

Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation: MIC and MBC Values

All quantitative data should be summarized in a clear, structured table for easy comparison.

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Reference Drug | MIC (µg/mL) |

| S. aureus | ATCC 29213 | Vancomycin | |||

| E. coli | ATCC 25922 | Ciprofloxacin | |||

| P. aeruginosa | ATCC 27853 | Ciprofloxacin | |||

| C. albicans | ATCC 90028 | Fluconazole |

Section 2: Preliminary Mechanism of Action (MoA) Studies

While comprehensive MoA studies are extensive, initial investigations can provide valuable insights. For benzoxazole derivatives, a prominent hypothesized mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[14][15][16]

Workflow for Antimicrobial Evaluation

The following diagram outlines the logical progression from initial screening to more detailed characterization of the compound.

Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.

Proposed Mechanism: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase crucial for relieving torsional strain during DNA replication in bacteria. Its inhibition leads to the cessation of replication and ultimately, cell death. The structural similarity of the benzoxazole core to purine bases may facilitate binding to the enzyme's active site.[16]

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

Section 3: In Vitro Cytotoxicity Assessment

A critical aspect of drug development is ensuring that an antimicrobial compound is selective for microbial cells over host mammalian cells.[17][18] The MTT assay is a standard colorimetric method to assess metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Causality and Rationale: This assay is chosen for its reliability and high-throughput capability. It measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium dye (MTT) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[11]

Materials and Reagents:

-

Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test Compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound.

-

Include a "vehicle control" (cells treated with medium containing the same concentration of DMSO as the test wells) and an "untreated control" (cells in medium only).

-

Incubate for 24-48 hours.

-

-

MTT Addition:

-

After incubation, carefully remove the medium.

-

Add 100 µL of serum-free medium and 10 µL of the MTT stock solution to each well.

-

Incubate for another 3-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

References

-

Kretschmer, D., Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

-

World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

-

Wiegand, I., Hilpert, K., Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Stoddart, M. J. (Ed.). (2016). Cell Viability Assays: Methods and Protocols. Methods in Molecular Biology. Available at: [Link]

-

Elnima, E. I., et al. (1983). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Yilmaz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]

-

Reddy, T. S., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. Available at: [Link]

-

Yilmaz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

-

Pillai, S., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

-

ADLM. (2017). Antimicrobial Susceptibility Testing. myadlm.org. Available at: [Link]

-

Di Poto, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. Available at: [Link]

-

Kamal, A., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs. Available at: [Link]

-

Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. Available at: [Link]

-

Kumar, R., et al. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Available at: [Link]

-

Yildiz-Oren, I., et al. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. Indian Journal of Chemistry - Section B. Available at: [Link]

-

Al-Harthy, T., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

-

Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]

-

Soni, B., et al. (n.d.). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Rasayan J. Chem. Available at: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles [mdpi.com]

- 5. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. benchchem.com [benchchem.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. benchchem.com [benchchem.com]

- 12. myadlm.org [myadlm.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benthamscience.com [benthamscience.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

HPLC and LC-MS methods for 6-Fluoro-2-piperazin-1-yl-benzooxazole analysis

An Application Guide to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 6-Fluoro-2-piperazin-1-yl-benzooxazole

Introduction: The Analytical Imperative for Novel Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] 6-Fluoro-2-piperazin-1-yl-benzooxazole, incorporating both the critical fluorine and piperazine moieties known to enhance bioactivity in many drug classes, represents a compound of significant interest for pharmaceutical research and development.[1] The journey from synthesis to a potential therapeutic agent is underpinned by rigorous analytical chemistry. The ability to accurately and precisely quantify the active pharmaceutical ingredient (API) and its potential impurities is non-negotiable for ensuring safety, efficacy, and quality.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the analysis of 6-Fluoro-2-piperazin-1-yl-benzooxazole using two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, present validated protocols, and discuss the validation parameters that ensure data integrity.

Part I: Purity Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of pharmaceutical compounds.[3] For non-volatile, organic molecules like 6-Fluoro-2-piperazin-1-yl-benzooxazole, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode of separation.[4][5]

The Principle of Separation: A Hydrophobic Dance

In RP-HPLC, the separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[5][6] We employ a non-polar stationary phase (typically hydrocarbon chains like C18 bonded to silica particles) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][6] Hydrophobic molecules in the sample will adsorb to the stationary phase, while more hydrophilic molecules will pass through more quickly.[6] By gradually increasing the proportion of the organic solvent in the mobile phase—a technique known as gradient elution—we can systematically elute compounds based on their hydrophobicity, with the most hydrophobic compounds eluting last.[7]

Causality in Method Development

A robust analytical method is not a random collection of parameters but a series of deliberate, scientifically-grounded choices.

-

Column Selection: A C18 column is the workhorse for small molecule analysis due to its strong hydrophobic retention, providing excellent separation for a wide range of compounds.[4][7] A standard dimension of 4.6 mm x 150 mm with 5 µm particles offers a good balance between resolution, efficiency, and back-pressure.

-

Mobile Phase Composition: The piperazine moiety in our target molecule is basic. To prevent poor peak shape (tailing) caused by interactions with residual silanols on the silica-based column, it is crucial to control the pH of the mobile phase. An acidic mobile phase (e.g., pH 4.5) ensures that the piperazine nitrogen is consistently protonated, leading to sharp, symmetrical peaks. Ammonium acetate is chosen as the buffer because it is volatile and compatible with subsequent LC-MS analysis if needed.[8] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[6]

-

UV Detection Wavelength: The benzoxazole core contains a chromophore that absorbs UV light. A detection wavelength of 280 nm is chosen as a starting point, which is a common wavelength for aromatic and heterocyclic systems. For optimal sensitivity, the wavelength should be set at the absorbance maximum (λmax) of the compound, which can be determined using a photodiode array (PDA) detector.

-

Gradient Elution: A gradient program is essential for separating the main analyte from potential impurities, which may have a wide range of polarities.[5] The gradient is designed to provide good resolution around the main peak while ensuring that any late-eluting, highly hydrophobic impurities are washed from the column before the next injection.

Experimental Protocol: HPLC-UV Analysis

This protocol is designed to be a validated, self-sufficient method for determining the purity of 6-Fluoro-2-piperazin-1-yl-benzooxazole.

1. Reagent and Sample Preparation:

-

Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Acetate solution in HPLC-grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of 6-Fluoro-2-piperazin-1-yl-benzooxazole reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare similarly to the Standard Solution.

2. Chromatographic Conditions:

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis or PDA Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

| Gradient Program | Time (min) |

| 0.01 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 |

3. System Suitability and Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

-

Perform six replicate injections of the Standard Solution. The system is suitable for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

-

Once system suitability is confirmed, inject the Sample Solution in duplicate.

-

Integrate all peaks in the chromatogram.

4. Data Analysis: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

Sources

- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. ionsource.com [ionsource.com]

- 8. iosrphr.org [iosrphr.org]

Application Note: Comprehensive NMR Characterization of 6-Fluoro-2-piperazin-1-yl-benzooxazole

Executive Summary

The structural elucidation of fluorinated heterocycles requires a robust, multi-nuclear analytical approach. 6-Fluoro-2-piperazin-1-yl-benzooxazole is a highly versatile pharmacophore frequently incorporated into central nervous system (CNS) agents and Fatty Acid Synthase (FASN) inhibitors[1]. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology for the complete structural characterization of this molecule. By leveraging the high gyromagnetic ratio and 100% natural abundance of the 19F nucleus[2], combined with advanced 2D NMR techniques, researchers can unambiguously assign all atomic positions, evaluate molecular dynamics, and assess sample purity.

Analytical Rationale & Structural Context

Fluorine has become an indispensable tool in medicinal chemistry for fine-tuning lipophilicity and metabolic stability[3]. The 19F nucleus acts as a powerful "spectroscopic spy," offering a chemical shift range of over 300 ppm that is exquisitely sensitive to local electronic environments[2][3].

For 6-fluoro-2-piperazin-1-yl-benzooxazole, the analytical challenge lies in differentiating the aromatic protons (H-4, H-5, H-7) and accurately mapping the piperazine ring's attachment. Furthermore, the partial double-bond character of the C2–N(piperazine) bond can lead to rotational conformers, a phenomenon well-documented in substituted piperazines, which necessitates careful temperature and solvent considerations during NMR acquisition[4].

Fig 1. Sequential NMR workflow for the comprehensive structural elucidation of fluorinated heterocycles.

Experimental Methodologies & Protocols

Sample Preparation (Self-Validating System)

To ensure high-resolution spectra and prevent line broadening caused by paramagnetic impurities or concentration gradients, sample preparation must be strictly controlled.

-

Solvent Selection: Dissolve 15–20 mg of 6-fluoro-2-piperazin-1-yl-benzooxazole in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6 ). DMSO-d6 is preferred over CDCl3 to disrupt potential intermolecular hydrogen bonding involving the secondary amine of the piperazine ring.

-

Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for 1H and 13C (0.00 ppm). For 19F referencing, use Trichlorofluoromethane ( CFCl3 ) at 0.00 ppm[2].

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).

Acquisition Parameters & Causality

The following parameters are optimized for a 500 MHz spectrometer equipped with a multinuclear probe.

-

1H NMR: 16 scans, 90° pulse angle, spectral width of 12 ppm. A relaxation delay ( D1 ) of 2 seconds is sufficient for standard proton relaxation.

-

13C NMR: 1024 scans, 1H -decoupled (WALTZ-16). The spectral width should cover 220 to -10 ppm.

-

19F NMR:

-

Causality Check: 19F nuclei often exhibit long spin-lattice relaxation times ( T1 ). To achieve accurate quantitative integration (±1% accuracy), the relaxation delay must be set to at least 5×T1 [5]. Set D1=5 seconds .

-

Acquire two spectra: one 1H -decoupled (inverse gated decoupling to prevent Nuclear Overhauser Effect distortions) and one 1H -coupled. The coupled spectrum is critical for observing the diagnostic 3JFH and 4JFH splittings that confirm the fluorine's position on the benzoxazole core[5].

-

Data Presentation & Interpretation

The integration of 1H , 13C , and 19F data creates a self-consistent map of the molecule. The carbon-fluorine scalar couplings ( JCF ) are particularly diagnostic. Because fluorine's electronegativity amplifies changes in electron density, the 1JCF coupling is exceptionally large (~238 Hz), immediately identifying C-6[2].

Table 1: 1H and 13C NMR Assignments (in DMSO-d6 )

Position 1H Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm) 13C 19F Coupling (Hz)2--162.5-3a--143.2 3JCF = 12.047.35dd, J =8.5, 5.0116.8 3JCF = 10.557.02ddd, J =9.5, 8.5, 2.5108.4 2JCF = 25.26--159.1 1JCF = 238.577.41dd, J =8.0, 2.598.6 2JCF = 27.07a--147.8 4JCF = 2.52', 6'3.55m (broad)45.2-3', 5'2.85m (broad)44.8- Note: The broad multiplets observed for the piperazine protons (H-2', H-6') at room temperature are indicative of restricted rotation around the C2–N1' bond due to partial double-bond character, a dynamic behavior characteristic of N-substituted piperazines[4].

Table 2: 19F NMR Data

| Nucleus | Shift (ppm) | Multiplicity ( 1H -coupled) | J -Couplings (Hz) |

| F-6 | -118.5 | td | 3JFH = 9.5 (with H-5), 4JFH = 8.0 (with H-7), 5.0 (with H-4) |

2D NMR Strategy for Unambiguous Assignment